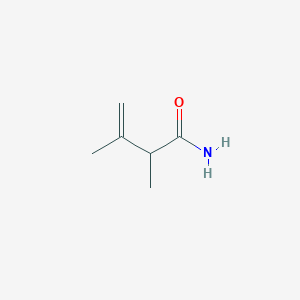

2,3-Dimethyl-but-3-enoic acid amide

Übersicht

Beschreibung

2,3-Dimethyl-but-3-enoic acid amide is a chemical compound with the molecular formula C6H11NO . It is an intermediate in the synthesis of other compounds and has specific applications in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-but-3-enoic acid amide consists of a six-carbon backbone with two methyl groups (CH3) and an amide functional group (CONH2). The double bond between carbons 2 and 3 gives it its characteristic unsaturated nature. The exact stereochemistry and conformation may vary depending on the specific isomer .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Recognition

A study by Wash et al. (1997) investigated 2,2-dimethylbutynoic acid with a pyridone terminus, highlighting its ability to form hydrogen bonds between the amide and carboxylic acid group. This dimer formation demonstrates the compound's relevance in molecular recognition and potential applications in supramolecular chemistry (Wash, Maverick, Chiefari, & Lightner, 1997).

Chemical Synthesis and Stability

The research by Arai et al. (1998) on the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal describes the stability of amides derived from this amine and carboxylic acids under basic conditions. This study implies potential uses in chemical synthesis processes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Catalysis and Chemical Transformations

Derosa et al. (2018) described a nickel-catalyzed process for conjunctive cross-coupling of simple alkenyl amides, which could involve compounds like 2,3-Dimethyl-but-3-enoic acid amide. This method suggests applications in creating complex organic molecules with specific structural properties (Derosa et al., 2018).

Amidation Techniques

The work by Lanigan et al. (2013) on the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 highlights a method potentially applicable to 2,3-Dimethyl-but-3-enoic acid amide. This research contributes to the understanding of efficient amidation techniques, relevant in pharmaceutical and material sciences (Lanigan, Starkov, & Sheppard, 2013).

Base Catalysis and Isomerization

Handa et al. (1999) studied the isomerization of 2,3-dimethylbut-1-ene and decomposition of related compounds over solid base catalysts. This research could provide insights into the catalytic properties of 2,3-Dimethyl-but-3-enoic acid amide in similar reactions (Handa, Fu, Baba, & Ono, 1999).

Mechanistic Studies in Bioconjugation

Nakajima and Ikada (1995) explored the mechanism of amide formation in bioconjugation processes, which could be relevant to understanding the behavior of 2,3-Dimethyl-but-3-enoic acid amide in biological systems (Nakajima & Ikada, 1995).

Eigenschaften

IUPAC Name |

2,3-dimethylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBALMKJFWPQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-but-3-enoic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)

![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)

![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)